molecular formula C10H9F2NO B1407326 3-(2,2-Difluoropropoxy)benzonitrile CAS No. 1783595-20-9

3-(2,2-Difluoropropoxy)benzonitrile

Cat. No.: B1407326
CAS No.: 1783595-20-9
M. Wt: 197.18 g/mol
InChI Key: OEKULMGYELIHCJ-UHFFFAOYSA-N
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Description

3-(2,2-Difluoropropoxy)benzonitrile (CAS: 1783595-20-9) is a fluorinated aromatic nitrile characterized by a benzonitrile core substituted with a 2,2-difluoropropoxy group at the 3-position. Its molecular formula, inferred from , is $ \text{C}{10}\text{H}8\text{F}_2\text{NO} $, with an average molecular weight of 209.17 g/mol. The difluoropropoxy group introduces steric bulk and electron-withdrawing effects, enhancing metabolic stability and influencing intermolecular interactions. This compound is listed as a commercial product (), suggesting applications in pharmaceuticals or agrochemicals, though specific uses require further validation.

Properties

IUPAC Name

3-(2,2-difluoropropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-10(11,12)7-14-9-4-2-3-8(5-9)6-13/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKULMGYELIHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoropropoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoropropoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted benzonitriles depending on the electrophile used.

Scientific Research Applications

3-(2,2-Difluoropropoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoropropoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoropropoxy group can enhance the compound’s binding affinity and selectivity for its target, leading to more potent biological effects.

Comparison with Similar Compounds

Alkoxy-Substituted Benzonitriles

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-(2,2-Difluoropropoxy)benzonitrile 3-(2,2-Difluoropropoxy) 209.17 High lipophilicity; potential agrochemical use
2-(3-Aminophenoxy)benzonitrile (3C) 2-(3-Aminophenoxy) 210.22 (calc.) Amino group enhances solubility; SAR studies
3-[3-(5-Fluoro-2-pyridinyl)-1,2,4-oxadiazol-5-yl]-5-propoxybenzonitrile 3-Oxadiazole, 5-propoxy ~348.30 (calc.) Heterocyclic moiety improves binding affinity
3-Chloro-4-(2,2-difluoropropoxy)benzoic acid 4-(2,2-Difluoropropoxy), 3-Cl, COOH ~262.66 (calc.) Carboxylic acid increases polarity; pH-dependent solubility

Key Differences :

  • Electron Effects: The difluoropropoxy group in the target compound provides stronger electron-withdrawing effects compared to non-fluorinated alkoxy groups (e.g., 3C’s aminophenoxy), enhancing resistance to oxidative metabolism .
  • Functional Groups : The nitrile group in the target compound contrasts with carboxylic acid in 3-Chloro-4-(2,2-difluoropropoxy)benzoic acid, leading to differences in reactivity and solubility. Nitriles are less polar but more stable under basic conditions .

Halogenated and Heterocyclic Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound - 209.17 Fluorine atoms reduce metabolic degradation
3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzenamine (3D) 2-Cl, 3-CF₃, NH₂ ~307.72 (calc.) Trifluoromethyl enhances lipophilicity; antimicrobial potential
3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile 3-Br, 2,6-OCH₂CF₃ ~426.07 (calc.) Bromine and trifluoroethoxy groups increase steric hindrance
4-(3-Chloro-5-(trifluoromethyl)phenyl)-2-(1H-triazol-1-yl)benzonitrile CF₃, Cl, triazole ~382.72 (calc.) Triazole moiety enables hydrogen bonding; crop protection agent

Key Differences :

  • Heterocycles : The triazole group in ’s compound introduces hydrogen-bonding capability, absent in the target compound, which may enhance target selectivity in agrochemicals .

Metal-Complexing and Specialized Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound - 209.17 No metal coordination sites
3-(Ferrocenylmethylamino)benzonitrile Ferrocenylmethylamino ~333.22 (calc.) Redox-active ferrocene moiety; electrochemical sensing
7-Chloro-5-(2-fluorophenyl)-1-(2-cyanoethyl)-benzodiazepin-2-one Benzodiazepine core, cyanoethyl ~383.81 (calc.) CNS activity; cyanoethyl enhances blood-brain barrier penetration

Key Differences :

  • Metal Interaction : Ferrocene-containing derivatives () exhibit redox activity, enabling applications in biosensors, unlike the target compound .
  • Biological Targets : The benzodiazepine derivative () targets neurological pathways, whereas the target compound’s simpler structure may limit such specificity .

Biological Activity

3-(2,2-Difluoropropoxy)benzonitrile is an organic compound characterized by a benzonitrile core with a 2,2-difluoropropoxy substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

  • Chemical Formula : C12H10F2N
  • Molecular Weight : 221.22 g/mol
  • CAS Number : 1783595-20-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoropropoxy group enhances the compound's binding affinity and selectivity, potentially leading to significant biological effects. It is believed that the compound can modulate the activity of these targets, impacting various biological pathways .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro evaluations have shown its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound are summarized below:

CompoundMIC (mg/mL)Target Organism
This compoundTBDStaphylococcus aureus
TBDEscherichia coli

These findings suggest that the presence of fluorinated substituents enhances the antimicrobial efficacy of the compound .

Antitumor Activity

This compound has also been investigated for its potential antitumor properties. Preliminary studies indicate that it may inhibit tumor cell growth through various mechanisms, including induction of apoptosis and modulation of signaling pathways involved in cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the pharmacological properties of this compound. Modifications to the benzonitrile core or the difluoropropoxy group can significantly affect its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups like fluorine increases potency.
  • Linker Length : Variations in the length of alkyl linkers affect receptor binding and activity.

Case Studies and Experimental Data

A systematic study evaluated various derivatives of benzonitrile for their biological activities. The following table summarizes key findings from selected case studies:

Study ReferenceCompound TestedActivity TypeIC50/MIC Value
This compoundAntitumorViability decreased by 55% at 10 μM
Related Compound AAntibacterialMIC = 0.0039 mg/mL
Related Compound BAntibacterialMIC = 0.025 mg/mL

These studies highlight the multifaceted biological activities of this compound and its potential as a lead compound in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.